Viminol hydroxybenzoate, also known as viminol-p-hydroxybenzoate, is a compound derived from viminol, an opioid analgesic developed in the 1960s. This compound was created to provide an alternative to traditional opioids, aiming to reduce the side effects commonly associated with these drugs. Viminol itself is characterized by its unique structure based on α-pyrryl-2-aminoethanol and has been shown to possess both analgesic (pain-relieving) and antitussive (cough-suppressing) properties. It is marketed under the brand name Dividol and has been utilized primarily for pain management.
Viminol hydroxybenzoate is classified as a non-narcotic analgesic. Its development was motivated by the need for effective pain relief with a lower potential for abuse and fewer side effects compared to traditional opioids. The compound is synthesized from viminol, which is itself an opioid derivative.
The synthesis of viminol hydroxybenzoate involves several steps that begin with the preparation of the parent compound, viminol. The process typically includes:
Viminol hydroxybenzoate retains the core structure of viminol while incorporating a hydroxybenzoate group. Its molecular formula can be represented as , indicating the presence of chlorine, nitrogen, and additional oxygen atoms from the hydroxybenzoate group.
Viminol hydroxybenzoate participates in various chemical reactions typical of esters and amines:
Viminol hydroxybenzoate acts primarily as a μ-opioid receptor agonist. Its mechanism involves:
Relevant data includes:
Viminol hydroxybenzoate is primarily utilized in clinical settings for:
Viminol hydroxybenzoate emerged from systematic pharmaceutical research conducted by the Italian drug company Zambon in the 1960s. The compound was developed through innovative stereochemical manipulation of the α-pyrryl-2-aminoethanol structure – a novel backbone distinct from classical opioid scaffolds like morphinans or benzomorphans [1] [9]. The foundational synthesis was first documented in the 1966 patent application (US Patent 3,539,589) describing the preparation of 1-(α-pyrryl)-2-aminoethanols, which established the chemical framework for viminol [1]. This patent detailed the condensation reaction between substituted pyrrole derivatives and aminoalcohol precursors to form the core structure.
The compound's development timeline features several critical milestones:
Table: Key Milestones in Viminol Hydroxybenzoate Development
Year | Development Milestone | Patent/Publication |
---|---|---|
1966 | Initial synthesis of α-pyrryl-2-aminoethanol scaffold | US 3,539,589 |
1974 | Isolation and characterization of stereoisomers | US 3,857,857 |
1977 | Introduction of hydroxybenzoate salt formulation | Neto et al. study [5] |
1979 | Development of fluorinated analogs | US 4,148,907 |
1990 | Synthesis of high-potency pyrrolidone analogs | US 4,960,788 |
The hydroxybenzoate salt formulation (C₂₈H₃₅ClN₂O₃) was specifically engineered to enhance stability and oral bioavailability compared to the free base form (C₂₁H₃₁ClN₂O) [7] [9]. This salt formation represented a crucial pharmaceutical advancement that facilitated clinical application.
Viminol hydroxybenzoate occupies a distinctive niche within synthetic opioid development due to its unique chemical architecture and stereochemical complexity. Unlike conventional opioids derived from morphinan or piperidine scaffolds, viminol features an original pyrrole-ethanolamine structure with a chlorobenzyl substituent [1] [9]. This structural novelty translates to atypical receptor interactions and pharmacological properties. The compound exists as a racemic mixture of six stereoisomers, each exhibiting different pharmacological activities:
This stereochemical composition creates an intrinsic mixed agonist-antagonist profile when administered as the racemate, positioning viminol hydroxybenzoate within the therapeutic class alongside other mixed-action opioids like pentazocine – but with a potentially improved side effect profile [1] [7]. The compound's development represented a strategic approach to retain analgesic efficacy while mitigating classical opioid drawbacks.
Table: Comparative Analysis of Viminol Hydroxybenzoate Among Synthetic Opioids
Structural Class | Prototype Compounds | Key Differentiation of Viminol |
---|---|---|
Morphinan | Morphine, Codeine | Pyrrole-ethanolamine core vs. phenanthrene core |
Phenylpiperidine | Meperidine, Fentanyl | Stereochemical complexity (6 isomers) |
Benzomorphan | Pentazocine | Mixed agonist-antagonist profile via isomer ratio |
Diphenylheptane | Methadone | Chlorobenzyl-pyrrole moiety |
Pharmacologically, viminol hydroxybenzoate exhibits dual central and peripheral actions. While its primary analgesic effect occurs through μ-opioid receptor agonism in the central nervous system, it also demonstrates significant peripheral activity in inflamed tissues where it inhibits pro-inflammatory substance release and pain signal transmission [4]. This multimodal mechanism distinguishes it from classical centrally-acting opioids. The compound additionally modulates neurotransmitter release – particularly dopamine, serotonin, and norepinephrine – within descending inhibitory pain pathways, contributing to both analgesic and mood-enhancing effects [4]. Clinical evaluations against established analgesics demonstrated comparable efficacy to pentazocine in postoperative pain models, validating its therapeutic positioning within the mixed-action opioid category [1] [10].
The regulatory journey of viminol hydroxybenzoate reflects its specialized therapeutic application and safety profile. The compound first gained pharmaceutical approval in several European countries during the 1970s under the brand name Dividol®, primarily indicated for moderate to severe pain management [3] [10]. Its current international status features significant regional variation:
The global regulatory divergence stems from differing evaluations of its benefit-risk profile. The compound's mixed agonist-antagonist properties and reduced respiratory depression potential compared to full μ-agonists contributed to its approval in markets seeking alternatives to classical opioids with lower abuse potential [1] [4]. However, its complex stereochemistry presented regulatory challenges regarding quality control and batch consistency, particularly in early development phases before advanced chromatographic separation methods were established [1].
Table: Global Regulatory Status of Viminol Hydroxybenzoate
Region/Country | Approval Status | Control Classification | Brand Names |
---|---|---|---|
Brazil | Approved | Class A1 Narcotic | Dividol® |
Italy | Approved | Prescription-only | Dividol® |
Portugal | Approved | Controlled Substance | Dividol® |
United States | Not approved | N/A | N/A |
European Union | Limited approval | Varies by country | Dividol® |
Patent protections for the original formulation expired during the 1990s, though intellectual property remains active for specific stereoisomers and derivatives. The 1990 Zambon patent (US 4,960,788) covering pyrrolidone analogs with exceptional potency (318× morphine) demonstrates continued pharmaceutical interest in this structural class [1]. Current regulatory trends suggest viminol hydroxybenzoate maintains a specialized role in pain management protocols in approved regions, particularly where its mixed agonist-antagonist profile offers clinical advantages over traditional opioids [3] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7